N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide
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Description
N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide is a useful research compound. Its molecular formula is C15H19F3N2O3 and its molecular weight is 332.323. The purity is usually 95%.
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Scientific Research Applications
Biodegradable Polyesteramides Synthesis
Polyesteramides with pendant functional groups were synthesized through ring-opening copolymerization of either e-caprolactone or DL-lactide with morpholine-2,5-dione derivatives. These compounds exhibit biodegradable properties, making them of interest for various biomedical applications (Veld, Dijkstra, & Feijen, 1992).
Anticancer Activity
The compound 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide has shown effective inhibition against the proliferation of cancer cell lines, suggesting potential for anticancer drug development (Lu et al., 2017).
Radiolabeling for Imaging
Radiolabeling of 4-iodo-N-(2-morpholinoethyl)benzamide with Na123I and Na125I was optimized for potential use in imaging applications, indicating its usefulness in nuclear medicine and biology (Tsopelas, 1999).
Corrosion Inhibition
Morpholine and piperazine-based carboxamide derivatives were studied as corrosion inhibitors for mild steel, demonstrating significant protection against corrosion in HCl medium (Nnaji et al., 2017).
Antifungal Properties
N-Benzoyl-N'-dialkylthiourea derivatives, including morpholinothiocarbonyl benzamide, were synthesized and their antifungal activities against various pathogens were evaluated, showing potential for agricultural and medicinal applications (Weiqun et al., 2005).
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c16-15(17,18)11-23-13-3-1-12(2-4-13)14(21)19-5-6-20-7-9-22-10-8-20/h1-4H,5-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLSEFDLVCVMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666580 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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